Cyclodecanone

Catalog No.
S1502825
CAS No.
1502-06-3
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclodecanone

CAS Number

1502-06-3

Product Name

Cyclodecanone

IUPAC Name

cyclodecanone

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c11-10-8-6-4-2-1-3-5-7-9-10/h1-9H2

InChI Key

SXOZDDAFVJANJP-UHFFFAOYSA-N

SMILES

C1CCCCC(=O)CCCC1

Canonical SMILES

C1CCCCC(=O)CCCC1

The exact mass of the compound Cyclodecanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90293. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclodecanone is a 10-membered macromonocyclic ketone that serves as a critical intermediate in the synthesis of macrocyclic fragrances, specialized lactones, and complex pharmaceutical frameworks. Characterized by significant transannular (Prelog) strain, this medium-sized ring exhibits unique thermodynamic and kinetic behaviors compared to both standard (6-membered) and large (12-membered) cycloalkanes[1]. Commercially, it is valued as a highly specific precursor for 10- and 11-membered ring systems via Baeyer-Villiger oxidation, and as a specialized complexing agent in biocatalytic processes [2]. With a melting point near room temperature (20-22 °C), it offers distinct handling advantages in solvent-free and continuous-flow manufacturing environments [3].

Procurement substitution of cyclodecanone with cheaper, more common cyclic ketones like cyclohexanone or cyclododecanone is chemically unviable due to the profound influence of ring strain on reactivity. Medium rings (8-11 members) suffer from transannular steric repulsions that are absent in unstrained 6-membered rings and flexible 12-membered rings [1]. This Prelog strain drastically alters the energy landscape of hybridization changes (sp2 to sp3) at the carbonyl carbon, severely decelerating or completely inhibiting standard nucleophilic additions [1]. Furthermore, in supramolecular and biocatalytic applications, the precise spatial dimensions of the 10-membered ring are required to template specific host-guest interactions, such as the exclusive formation of beta-cyclodextrin, which cannot be replicated by smaller or larger homologs[2].

Nucleophilic Addition Resistance via Transannular Strain

Medium-sized rings (8-11 members) exhibit significant Prelog (transannular) strain, which profoundly alters their reactivity compared to standard rings. When subjected to nucleophilic addition (converting an sp2 carbon to sp3), cyclodecanone experiences severe transannular steric repulsions. Consequently, while cyclohexanone readily forms a cyanohydrin, cyclodecanone completely fails to form a cyanohydrin under identical conditions[1]. Furthermore, the rate of sodium borohydride reduction for cyclodecanone is the lowest among all cyclic ketones [1].

Evidence DimensionCyanohydrin formation and borohydride reduction kinetics
Target Compound DataCyclodecanone: Fails to form cyanohydrin; lowest borohydride reduction rate
Comparator Or BaselineCyclohexanone: Readily forms cyanohydrin; rapid reduction
Quantified DifferenceComplete suppression of cyanohydrin formation in the C10 ring
ConditionsStandard nucleophilic addition assays (sp2 to sp3 transition)

Alerts process chemists that standard nucleophilic addition protocols used for 6-membered rings must be fundamentally redesigned or substituted when synthesizing 10-membered macrocycles.

Complexant Specificity in Biocatalytic Cyclodextrin Production

In the enzymatic conversion of amylopectin to cyclodextrins using cyclodextrin glucanotransferase (CGTase) and debranching enzymes, the choice of complexant strictly dictates the ring size of the product. At 25 °C and pH 7, utilizing cyclodecanone as the complexant specifically directs the synthesis to beta-cyclodextrin with exceptionally high yields of 91-93% [1]. In contrast, substituting cyclodecanone with decan-1-ol shifts the product to alpha-cyclodextrin (84% yield), while cyclotridecanone directs formation toward gamma-cyclodextrin (72% yield)[1].

Evidence DimensionEnzymatic yield and product specificity
Target Compound DataCyclodecanone: 91-93% yield of beta-cyclodextrin
Comparator Or BaselineCyclotridecanone: 72% yield of gamma-cyclodextrin; Decan-1-ol: 84% yield of alpha-cyclodextrin
Quantified DifferenceExclusive direction toward beta-cyclodextrin with up to 21% higher absolute yield than gamma-CD analogs
ConditionsCGTase and pullulanase/isoamylase conversion of amylopectin at 25 °C, pH 7

Proves cyclodecanone is an irreplaceable, highly specific complexing agent for the targeted industrial-scale biosynthesis of beta-cyclodextrin.

Thermal Behavior and Melt-Phase Processability

The thermal properties of cyclic ketones vary significantly with ring size, directly impacting industrial handling. Cyclodecanone exhibits a melting point of 20-22 °C, allowing it to be handled as a liquid or easily melted semi-solid at standard ambient temperatures [1]. In stark contrast, the slightly larger industrial homolog, cyclododecanone, is a stable solid with a melting point of 60.8 °C[2]. This substantial thermal difference means cyclodecanone can be processed in solvent-free continuous flow systems without the extensive heated transfer lines required to prevent crystallization of cyclododecanone.

Evidence DimensionMelting point and ambient physical state
Target Compound DataCyclodecanone: 20-22 °C (liquid/semi-solid at room temperature)
Comparator Or BaselineCyclododecanone: 60.8 °C (solid at room temperature)
Quantified DifferenceNearly 40 °C reduction in melting point
ConditionsStandard atmospheric pressure (100 kPa)

Significantly lowers the thermal energy required for melt-phase processing and simplifies solvent-free reactor feeding compared to solid C12 analogs.

Macrocyclic Fragrance and Lactone Synthesis

Cyclodecanone serves as a critical structural precursor for the synthesis of medium-to-large ring lactones and musks. Its specific ring size allows for precise ring homologation sequences and oxidations that are foundational to generating complex macrocyclic fragrance profiles [1].

Industrial Biocatalysis of Beta-Cyclodextrin

Due to its exact spatial dimensions, cyclodecanone is utilized as a highly selective complexing agent in the enzymatic conversion of starch to cyclodextrins. When paired with CGTase and pullulanase, it acts as a template that forces the exclusive formation of beta-cyclodextrin, achieving yields exceeding 90% and outperforming linear alcohols or larger cyclic ketones[2].

Study of Prelog Strain and Conformational Dynamics

In physical organic chemistry, cyclodecanone is procured as a benchmark molecule for studying transannular (Prelog) strain. Because its nucleophilic addition rates are severely suppressed compared to unstrained 6-membered rings, it provides an ideal model system for evaluating the thermodynamics of sp2-to-sp3 hybridization changes in constrained environments [3].

XLogP3

3.1

Melting Point

28.0 °C

UNII

3N73MQZ9ZJ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1502-06-3

Wikipedia

Cyclodecanone

Dates

Last modified: 08-15-2023

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